molecular formula C16H18O7 B2860172 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 586998-85-8

2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2860172
CAS No.: 586998-85-8
M. Wt: 322.313
InChI Key: ZLGSCYHHHPKEHP-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a 5-ethoxycarbonyloxy substituent, a 2-methyl group on the benzofuran core, and a 2-methoxyethyl ester at position 3. Benzofuran derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse bioactivities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

2-methoxyethyl 5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-4-20-16(18)23-11-5-6-13-12(9-11)14(10(2)22-13)15(17)21-8-7-19-3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGSCYHHHPKEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol and ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ester groups into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or ethoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • The ethoxycarbonyloxy group in the target compound introduces moderate polarity compared to the acetyloxy analog, which has a lower molecular weight and higher logP .
  • Halogenated substituents (e.g., bromo, chloro) increase molecular weight and may enhance bioactivity, as seen in antimicrobial screening derivatives .

Ester Group Variations

The ester moiety at position 3 also impacts solubility and reactivity:

Compound Name Ester Group Molecular Formula Key Properties Reference
2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2-Methoxyethyl C₁₈H₂₀O₇ Likely improved solubility vs. ethyl
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethyl C₂₂H₂₂O₅ Crystallographic Triclinic (P1)
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Ethyl C₁₄H₁₄O₅ Commercial availability (Parchem)

Key Observations :

  • The 2-methoxyethyl ester in the target compound may enhance solubility compared to simpler ethyl esters due to increased polarity .
  • Crystallographic studies on ethyl ester derivatives (e.g., triclinic crystal system) suggest structural rigidity influenced by substituents .

Biological Activity

2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, with the CAS number 586998-85-8, is a compound that has garnered attention for its potential biological activities. As a derivative of benzofuran, this compound exhibits various pharmacological properties that warrant investigation. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and anticancer effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is C16H18O7C_{16}H_{18}O_{7}, and its structure includes a benzofuran moiety which is known for various biological activities. The presence of methoxy and ethoxy groups enhances its solubility and bioactivity.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of benzofuran derivatives. A study evaluating various benzofuran compounds found that those with specific substitutions exhibited significant protection against NMDA-induced excitotoxicity in primary cultured rat cortical neurons. Although the specific activity of 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate was not directly tested, related compounds demonstrated that modifications in the benzofuran structure can lead to enhanced neuroprotection and antioxidant activities .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

CompoundConcentration (μM)Neuroprotective Effect
Compound 1f30Comparable to memantine
Compound 1j100Significant anti-excitotoxic effect
2-Methoxyethyl...TBDTBD

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). In vitro studies have shown that certain derivatives can inhibit lipid peroxidation and scavenge free radicals effectively. The structure-activity relationship studies suggest that specific functional groups on the benzofuran ring are crucial for these activities .

Case Studies

  • Neuroprotection in Rat Models : A study involving various benzofuran derivatives demonstrated significant neuroprotective effects against excitotoxicity induced by NMDA receptor activation. The findings suggest that structural modifications can enhance protective effects against neuronal damage.
  • Antioxidant Capacity Assessment : In experiments assessing lipid peroxidation, certain benzofuran derivatives were found to significantly reduce malondialdehyde levels, a marker of oxidative stress, indicating their potential utility as antioxidants in neurodegenerative diseases.

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